molecular formula C9H7N5S B1303693 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 338793-17-2

7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B1303693
M. Wt: 217.25 g/mol
InChI Key: OOOMCZWDEQGXMD-UHFFFAOYSA-N
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Description

The compound 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine ring system, which is a tricyclic structure that has been the subject of various synthetic studies. This compound is of interest due to its potential biological activities, which may include xanthine oxidase inhibition and antiproliferative effects against cancer cell lines .

Synthesis Analysis

The synthesis of related thieno[1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves the condensation of hydrazinothieno pyrimidinones with orthoesters or through oxidative cyclization of benzylidenehydrazinothieno pyrimidinones. These methods lead to the formation of novel ring systems that can be further substituted to create a variety of derivatives . Additionally, parallel synthetic methods have been employed for the rapid preparation of substituted triazolopyrimidinones, which may be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine would be expected to exhibit tautomeric preferences, which can be established using techniques such as 2D NOESY experiments. The presence of the thienyl group and the triazolopyrimidine core suggests a complex molecular geometry that could influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of thieno[1,2,4]triazolopyrimidines includes their ability to undergo isomerization, as seen in the Dimroth-type rearrangement, which is a key step in the synthesis of certain derivatives . The fluorinated derivatives of related structures have been synthesized through cyclocondensation reactions, indicating that the compound may also participate in similar reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine are not detailed in the provided papers, related compounds exhibit properties that are characteristic of heterocyclic aromatic compounds. These properties include solubility in common organic solvents, stability under standard conditions, and the potential for varied biological activities. The introduction of substituents such as fluorine can significantly alter these properties, as seen in the case of fluorinated triazolotriazines .

Scientific Research Applications

Synthesis and Chemical Properties

  • Compounds closely related to 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have been synthesized through various processes, showing the chemical versatility and potential for the creation of various derivatives. For instance, a series of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols were synthesized and evaluated for antimicrobial and antifungal activities, indicating the compound's potential in biomedical applications (Komykhov et al., 2017).

Biological Applications and Receptor Interaction

  • A number of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were prepared and their binding affinity to the 5-HT6 receptor was evaluated, with some derivatives demonstrating high affinity and selectivity, making them potential candidates for further research in neurological and psychological disorders (Ivachtchenko et al., 2010).

Antimicrobial Activities

  • The synthesis of various thieno and furopyrimidine derivatives, including structures related to 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, has been associated with antimicrobial activities. Compounds such as 8,9-dimethyl[1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine and others were prepared and showed promising results in antimicrobial activity screenings (Hossain & Bhuiyan, 2009).

Synthesis in Environmentally Friendly Conditions

  • Studies have demonstrated the synthesis of related compounds under environmentally friendly conditions, such as the regioselective on-water synthesis of variously substituted pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidines, showcasing the potential for green chemistry applications (Gol et al., 2019).

Future Directions

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7-one structure have shown significant potential in various areas of research, including antiepileptic activity and as potential SARS-CoV-2 Main protease inhibitors . This suggests that “7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” and similar compounds may have promising future applications in medical and pharmaceutical research.

properties

IUPAC Name

7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOMCZWDEQGXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=NC(=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377318
Record name 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

CAS RN

338793-17-2
Record name 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The obtained 3-dimethylamino-1-thiophen-2-ylpropenone (10.78 g) was dissolved in toluene (160 ml). Thereafter, 3,5-diamino-1,2,4-triazole (14.15 g) was added to the solution, and the obtained mixture was stirred at 100° C. After 10-camphorsulfonic acid (13.82 g) was added thereto, the mixture was heated to reflux for 1.5 hours. The reaction solution was cooled to a room temperature, and the supernatant was then eliminated (decant). The residue was washed by successive suspension in an aqueous 5% sodium carbonate-10% ethanol solution, a 10% ethanol solution, ethanol, and methylene chloride. The resultant was then dried under a reduced pressure to obtain the captioned compound (8.55 g).
[Compound]
Name
3-dimethylamino-1-thiophen-2-ylpropenone
Quantity
10.78 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
14.15 g
Type
reactant
Reaction Step Two
Quantity
13.82 g
Type
reactant
Reaction Step Three

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